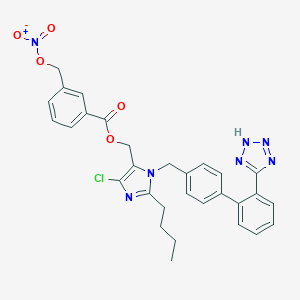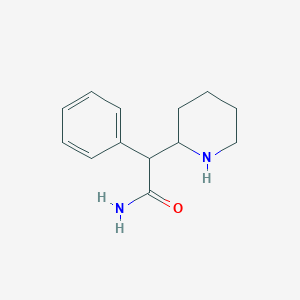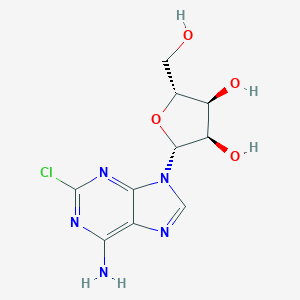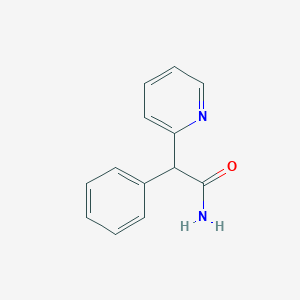
5-metoxichroman-3-ona
Descripción general
Descripción
5-Methoxy-3-Chromanone is a useful research compound. Its molecular formula is C10H10O3 and its molecular weight is 178.18 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Methoxy-3-Chromanone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Methoxy-3-Chromanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methoxy-3-Chromanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Anticancerígena
5-Metoxichroman-3-ona se ha identificado como un compuesto con potenciales propiedades anticancerígenas. Su estructura permite la interacción con varios objetivos biológicos involucrados en la progresión del cáncer. Las investigaciones indican que los derivados de la cromana pueden inhibir el factor de necrosis tumoral-α (TNF-α), que juega un papel significativo en la inflamación y el cáncer . La modificación del andamiaje de la cromana ha llevado al desarrollo de compuestos que exhiben citotoxicidad contra las líneas celulares del cáncer, proporcionando una vía para el desarrollo de nuevas terapias contra el cáncer.
Potencial Antidiabético
El núcleo de la cromana, presente en la this compound, se asocia con la actividad antidiabética. Los estudios sugieren que los derivados de la cromana pueden modular los niveles de azúcar en sangre y mejorar la sensibilidad a la insulina . Esto abre vías para que el compuesto se use en la síntesis de nuevos fármacos antidiabéticos, ofreciendo potencialmente tratamientos más efectivos y específicos para la diabetes.
Efectos Antimicrobianos y Antifúngicos
Los derivados de la cromana han mostrado resultados prometedores como agentes antimicrobianos y antifúngicos. La presencia del grupo metoxilo en la molécula de this compound puede mejorar estas propiedades, proporcionando un andamiaje para desarrollar nuevos fármacos para combatir las cepas resistentes de bacterias y hongos .
Propiedades Antioxidantes
La capacidad antioxidante de la this compound se puede aprovechar en la investigación científica para desarrollar agentes protectores contra las enfermedades relacionadas con el estrés oxidativo. Su capacidad para eliminar los radicales libres la convierte en una candidata para su inclusión en formulaciones destinadas a prevenir el daño celular .
Aplicaciones Neuroprotectoras
La investigación ha indicado que los derivados de la cromana pueden exhibir efectos neuroprotectores. This compound podría usarse potencialmente en el tratamiento de enfermedades neurodegenerativas protegiendo las neuronas del daño y mejorando la función neuronal .
Usos Antiinflamatorios y Analgésicos
Las actividades antiinflamatorias y analgésicas de la this compound la convierten en un compuesto valioso en el desarrollo de nuevos medicamentos para el manejo del dolor y antiinflamatorios. Su mecanismo de acción incluye la inhibición de citoquinas proinflamatorias y la modulación de las vías del dolor .
Beneficios Cardiovasculares
Los compuestos de la cromana se han asociado con beneficios cardiovasculares, incluidos los efectos anticoagulantes y antiateroscleróticos. This compound podría contribuir a la síntesis de fármacos destinados a prevenir la trombosis y mejorar la salud del corazón .
Actividades Antivirales y Antirretrovirales
La versatilidad estructural de la this compound permite su uso en el diseño de agentes antivirales y antirretrovirales. Sus derivados han mostrado actividad contra el VIH, lo que sugiere posibles aplicaciones en el tratamiento y la prevención de infecciones virales .
Mecanismo De Acción
Target of Action
5-Methoxychroman-3-one, also known as 5-Methoxy-3-Chromanone, is a derivative of chromanone . Chromanone and its derivatives are known to exhibit a wide range of pharmacological activities . .
Mode of Action
Chromanone derivatives are known to interact with various biological targets, leading to diverse biological activities . The absence of a double bond in chromanone between C-2 and C-3 shows a minor difference from chromone but exhibits significant variations in biological activities .
Biochemical Pathways
Chromanone derivatives are known to affect various biological activities such as anticancer, tumor necrosis factor-α (tnf-α) inhibitors, antivascular, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, antileishmanial, insecticidal, spasmolytic, analgesic, anti-inflammatory, anticoagulant, estrogenic inhibitor, anti-acetylcholinesterase (ache) inhibitor, antihuman immunodeficiency virus (hiv), anticonvulsant, antidepressants, anticoronal and antitubercular activity .
Result of Action
Chromanone derivatives are known to exhibit a wide range of pharmacological activities .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
These interactions can significantly influence biochemical reactions .
Cellular Effects
Chromanone analogs have been shown to exhibit a wide range of biological activities, including anticancer, antidiabetic, antioxidant, antimicrobial, and antiviral effects . These effects suggest that 5-Methoxychroman-3-one may influence cell function, gene expression, and cellular metabolism .
Molecular Mechanism
Chromanones are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propiedades
IUPAC Name |
5-methoxy-4H-chromen-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-12-9-3-2-4-10-8(9)5-7(11)6-13-10/h2-4H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXLFVZLZBQOFAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CC(=O)CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80472105 | |
| Record name | 5-Methoxy-3-Chromanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80472105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109140-20-7 | |
| Record name | 5-Methoxy-2H-1-benzopyran-3(4H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109140-20-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methoxy-3-Chromanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80472105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methoxy-3,4-dihydro-2H-1-benzopyran-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the new synthetic route for 5-methoxychroman-3-one described in the research?
A1: The research highlights a new, potentially more efficient method for synthesizing 5-methoxychroman-3-one. The researchers successfully synthesized 2′-Hydroxy-6′-methoxyphenylacetic acid ethyl ester, a potential precursor to 5-methoxychroman-3-one, in two steps with an 86% yield [, ]. This suggests that this route, utilizing an organocopper complex, could simplify the overall production of 5-methoxychroman-3-one.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[2-[2-[2-[bis(carboxymethyl)amino]-5-[hydroxy-(6-nitro-1,3-benzodioxol-5-yl)methyl]phenoxy]ethoxy]-N-(carboxymethyl)-4-methylanilino]acetic acid](/img/structure/B27262.png)
![3,7-Dimethyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B27266.png)






